2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one
Description
Properties
IUPAC Name |
2-bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c1-10-3-2-6-5(8(10)11)4-7(9)12-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUPRRDTYMAYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078150-14-7 | |
| Record name | 2-bromo-5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one typically involves the bromination of a thieno[3,2-c]pyridin-4-one derivative. One common method includes the reaction of 5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-c]pyridin-4-one derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothieno[3,2-c]pyridin-4-one derivatives.
Scientific Research Applications
2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-c]pyridin-4-one core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Variations
- Thieno vs. Thiazolo/Furo Cores: The thieno[3,2-c]pyridinone core (target compound) has a sulfur atom in the thiophene ring, enabling π-π stacking and moderate lipophilicity. Example: The furo analog (CAS 1379361-49-5) has a logP ~1.2 (estimated), compared to ~2.1 for the thieno analog, due to oxygen’s electronegativity .
- Substituent Positioning: Bromine at C2 (target) vs. C6 (CAS 215927-36-9) alters electrophilic reactivity. For instance, C2-brominated thienopyridinones are more reactive in Suzuki-Miyaura couplings due to proximity to the electron-deficient pyridinone ring .
Biological Activity
2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a methyl group on the thieno[3,2-c]pyridin core, which may influence its reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves bromination of a precursor thieno[3,2-c]pyridin derivative. Common methods include:
- Bromination in Acetic Acid: The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
- Use of Continuous Flow Reactors: This method enhances efficiency and yield in industrial production settings.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. In particular:
- Inhibition of Pathogenic Bacteria: Studies have shown moderate to strong activity against various strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for related compounds .
Anticancer Activity
The compound has also been explored for its anticancer properties:
- Cell Line Studies: In vitro studies have demonstrated that derivatives based on the thieno[3,2-c]pyridine skeleton can inhibit cancer cell growth with IC50 values ranging from 1.1 to 440 nM against various cancer cell lines (e.g., HeLa, L1210) .
- Mechanism of Action: The interaction with tubulin at the colchicine binding site has been identified as a key mechanism for its antiproliferative effects. This binding disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Study on Antiproliferative Activity:
- A series of thieno[3,2-c]pyridine derivatives were tested for their effects on cancer cell lines. The most potent compound showed an IC50 of 0.75 μM against K562 cells, indicating selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) with IC50 values exceeding 20 µM .
- Evaluation of Antimicrobial Activity:
- A recent evaluation highlighted the antimicrobial efficacy of compounds related to thieno[3,2-c]pyridine structures. The study found that many derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Anticancer | 0.75 |
| Related Compound A | Structure | Antimicrobial | 0.21 |
| Related Compound B | Structure | Anticancer | 1.1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom and the thieno core facilitates binding to proteins or enzymes involved in critical cellular processes such as proliferation and apoptosis.
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor thienopyridinone scaffold. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) are brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions . Key parameters include:
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or acetonitrile (ACN) is used for solubility and stability .
- Catalyst : Light or radical initiators may accelerate bromination.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Direct bromination | NBS, DCM, 0°C, 12h | 65–75% | |
| Radical-mediated | NBS, AIBN, ACN, reflux, 6h | 80–85% |
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Purity ≥98% (C18 column, 30% ACN/water, UV detection at 254 nm) .
- NMR : Confirm regioselectivity of bromination (e.g., H NMR: δ 4.2–4.5 ppm for dihydrothieno protons) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H] = 258.03) .
Advanced Research Questions
Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?
- Methodological Answer : Target-specific assays are critical. For example:
- Hedgehog Acyltransferase (HhAT) Inhibition :
- In vitro assay : Use recombinant HhAT with fluorescently tagged substrates (e.g., SHH-N-palmitoylation assay). IC values ≤1 µM indicate potency .
- Cellular models : Test in Hedgehog-dependent cancer cell lines (e.g., medulloblastoma DAOY cells) via luciferase reporter assays .
Q. What strategies address metabolic instability in cytochrome P450 (CYP) interactions?
- Methodological Answer : Co-incubate with CYP isoforms (e.g., CYP3A4, CYP2C19) and monitor metabolite formation via LC-MS/MS. If instability is observed:
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP-mediated oxidation .
- Prodrug design : Mask reactive sites with esters or carbamates, as seen in prasugrel metabolites .
Q. How can solubility challenges be resolved for in vivo studies?
- Methodological Answer :
- LogP optimization : Aim for logP <3 (calculated using software like MarvinSketch).
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions. For example, 10% DMSO + 40% PEG-400 in saline achieves 5 mg/mL solubility .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bromination efficiency across studies?
- Methodological Answer : Variations may arise from:
- Regioselectivity : Steric effects in substituted thienopyridinones (e.g., methyl vs. tert-butyl groups alter reactivity) .
- Reagent purity : NBS purity >99% minimizes side products. Validate with control reactions .
Stability and Storage
Q. What conditions ensure long-term stability of the compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
